molecular formula C13H12O3S B1613743 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid CAS No. 764722-92-1

5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid

Cat. No.: B1613743
CAS No.: 764722-92-1
M. Wt: 248.3 g/mol
InChI Key: FAVOJKUFLBVYGT-UHFFFAOYSA-N
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Description

5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C13H12O3S. This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid typically involves the condensation of 4-methoxy-2-methylbenzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .

Chemical Reactions Analysis

5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions including:

Scientific Research Applications

5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.

Properties

IUPAC Name

5-(4-methoxy-2-methylphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-8-7-9(16-2)3-4-10(8)11-5-6-12(17-11)13(14)15/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVOJKUFLBVYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621956
Record name 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764722-92-1
Record name 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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